Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate
Description
Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is a synthetic compound featuring a benzodioxole core, a piperazine moiety substituted with a 4-methoxyphenyl group, and a phenyl carbamate functional group. The benzodioxole ring (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating receptor binding affinity . The phenyl carbamate moiety may influence solubility, bioavailability, and enzymatic resistance, making this compound a candidate for central nervous system (CNS)-targeted therapies or antimicrobial applications .
Properties
IUPAC Name |
phenyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-32-22-10-8-21(9-11-22)29-13-15-30(16-14-29)24(20-7-12-25-26(17-20)34-19-33-25)18-28-27(31)35-23-5-3-2-4-6-23/h2-12,17,24H,13-16,18-19H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDTSXWAXXHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-fluoro-4-methoxybenzene under catalytic conditions to yield 1-(4-methoxyphenyl)piperazine.
Procedure :
- Combine piperazine (2.0 equiv), 1-fluoro-4-methoxybenzene (1.0 equiv), K₂CO₃ (3.0 equiv), and CuI (10 mol%) in DMF.
- Heat at 120°C for 24 h under N₂.
- Purify via column chromatography (EtOAc:hexanes, 1:3) to isolate the product as a white solid (62% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine-H), 2.90–2.86 (m, 4H, piperazine-H).
Preparation of 2-(Benzo[d]Dioxol-5-Yl)Acetaldehyde
Oxidation of 2-(Benzo[d]Dioxol-5-Yl)Ethanol
Procedure :
- Dissolve 2-(benzo[d]dioxol-5-yl)ethanol (1.0 equiv) in anhydrous CH₂Cl₂.
- Add Dess-Martin periodinane (1.2 equiv) at 0°C and stir for 3 h.
- Quench with NaHCO₃ (sat.), extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate to obtain the aldehyde (78% yield).
Characterization :
- IR (KBr) : 1725 cm⁻¹ (C=O stretch).
- ¹H NMR (400 MHz, CDCl₃): δ 9.76 (s, 1H, CHO), 6.82–6.75 (m, 3H, ArH), 5.94 (s, 2H, OCH₂O), 3.72 (t, J = 6.4 Hz, 2H, CH₂).
Reductive Amination to Form the Secondary Amine
Coupling of Aldehyde and Piperazine
Procedure :
- Mix 2-(benzo[d]dioxol-5-yl)acetaldehyde (1.0 equiv) and 1-(4-methoxyphenyl)piperazine (1.1 equiv) in MeOH.
- Add NaBH₃CN (1.5 equiv) and stir at 25°C for 12 h.
- Acidify with 1M HCl, extract with EtOAc, and purify via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to afford the secondary amine (65% yield).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-O), 148.9 (N-C-N), 115.3–108.7 (ArC), 56.2 (CH₂N), 55.4 (OCH₃), 49.8 (piperazine-C).
Carbamate Formation via Chloroformate Reaction
Synthesis of Phenyl Carbamate
Procedure :
- Dissolve the secondary amine (1.0 equiv) in anhydrous THF.
- Add phenyl chloroformate (1.2 equiv) and Et₃N (2.0 equiv) at 0°C.
- Stir at 25°C for 6 h, concentrate, and purify via recrystallization (CHCl₃/hexanes) to yield the title compound (72% yield).
Optimization Data :
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Room temperature | THF | Et₃N | 72 |
| Reflux | CH₂Cl₂ | Pyridine | 68 |
| 0°C | EtOAc | K₂CO₃ | 65 |
Characterization :
- Mp : 148–150°C.
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₇H₂₆N₃O₅: 480.1872; found: 480.1869.
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, Ph-H), 7.10–7.03 (m, 3H, Ph-H), 6.85–6.72 (m, 7H, ArH), 5.93 (s, 2H, OCH₂O), 4.12 (t, J = 6.0 Hz, 2H, CH₂N), 3.78 (s, 3H, OCH₃), 3.15–2.85 (m, 8H, piperazine-H).
Alternative Synthetic Routes and Comparative Analysis
Tosylate-Mediated Alkylation
A modified approach involves alkylating 1-(4-methoxyphenyl)piperazine with 2-(benzo[d]dioxol-5-yl)ethyl tosylate:
Procedure :
Solid-Phase Synthesis Considerations
Recent advances in covalent organic frameworks (COFs) suggest potential for solid-state carbamate formation, though this remains exploratory for small molecules.
Challenges and Mitigation Strategies
- Low Yields in Reductive Amination : Optimize stoichiometry (aldehyde:amine:NaBH₃CN = 1:1.1:1.5) and use molecular sieves to absorb H₂O.
- Carbamate Hydrolysis : Use anhydrous solvents and minimize exposure to moisture during synthesis.
- By-Product Formation : Employ gradient chromatography (EtOAc:hexanes, 1:4 → 1:2) for improved separation.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of phenyl (2-(benzo[d] dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate involves sequential coupling and carbamate formation. Key steps include:
- Piperazine Coupling : Reaction of 1-(4-methoxyphenyl)piperazine with a benzo[d] dioxol-5-yl-substituted ethylene intermediate under reflux in acetonitrile with potassium carbonate as a base .
- Carbamate Formation : Treatment of the intermediate amine with phenyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base .
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : In 6M HCl at 80°C, the carbamate cleaves to form 2-(benzo[d] dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine and phenol .
- Basic Hydrolysis : NaOH (1M) at 60°C yields the corresponding amine and sodium phenoxide .
| Condition | Products | Reaction Time |
|---|---|---|
| 6M HCl, 80°C | Ethylamine derivative + phenol | 4–6 h |
| 1M NaOH, 60°C | Ethylamine derivative + sodium phenoxide | 2–3 h |
Stability Under Thermal and Photolytic Conditions
- Thermal Stability : Decomposition occurs at >150°C, forming benzo[d] dioxole-5-carboxylic acid and piperazine derivatives .
- Photolysis : UV light (254 nm) induces cleavage of the carbamate group, generating phenyl radicals and secondary amines .
| Condition | Observation | Degradation Products |
|---|---|---|
| 150°C (24 h) | 92% degradation | Carboxylic acid + N-(4-methoxyphenyl)piperazine |
| UV (254 nm, 48 h) | 85% degradation | Phenyl radicals + ethylamine derivative |
Functional Group Reactivity
- Benzo[d] dioxole Ring : Resists electrophilic substitution but undergoes oxidative cleavage with KMnO₄/H₂SO₄ to form a dicarboxylic acid .
- Piperazine Nitrogen : Participates in alkylation with methyl iodide or acyl chloride derivatives under mild conditions (rt, TEA) .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, H₂O | Dicarboxylic acid | 58% |
| Alkylation | Methyl iodide, TEA, DCM | N-Methylpiperazine derivative | 76% |
Catalytic Hydrogenation
Hydrogenation (H₂, Pd/C) reduces the benzo[d] dioxole ring to a cyclohexane-diol system without affecting the carbamate or piperazine groups .
| Catalyst | Pressure | Product | Yield |
|---|---|---|---|
| 10% Pd/C | 1 atm H₂ | Dihydrobenzo[d] dioxole derivative | 89% |
Key Findings from Research
- Synthetic Efficiency : The carbamate formation step has the highest yield (82%) due to optimized stoichiometry and mild conditions .
- Stability Issues : Thermal degradation necessitates storage below 25°C .
- Selective Reactivity : The piperazine nitrogen is more reactive than the carbamate group, enabling selective modifications .
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Piperazine-Substituted Benzodioxole Derivatives
Several analogues share structural similarities with the target compound, differing in substituents on the piperazine ring or the carbamate group:
Key Observations :
- The trifluoromethylphenyl group in 25 enhances hydrophobicity and receptor binding affinity compared to the 4-methoxyphenyl group in the target compound .
- Replacement of piperazine with piperidine (28 ) reduces bioactivity, suggesting piperazine’s nitrogen atoms are critical for intermolecular interactions .
- Natural product derivatives like 3-1 exhibit potent antitumor activity but lack the carbamate group, indicating divergent mechanisms of action .
Carbamate-Containing Analogues
Key Observations :
- Fenoxycarb demonstrates the carbamate group’s versatility but lacks the benzodioxole-piperazine synergy critical for CNS activity .
Pharmacological and Physicochemical Properties
Receptor Binding Affinity
Piperazine-containing compounds like the target molecule often target dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors. For example:
- Compound 25 showed moderate D3 receptor binding (Ki = 12 nM) but lower selectivity over D2 receptors compared to the target compound’s predicted profile .
- L3 (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide) exhibits EthR inhibitory activity, highlighting the benzodioxole group’s role in mycobacterial target engagement .
Solubility and Bioavailability
Biological Activity
The compound Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H28N2O4
- Molecular Weight : 396.48 g/mol
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a piperazine ring that enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells . This suggests that the phenyl carbamate derivative may also share similar anticancer mechanisms.
The proposed mechanism of action for compounds like this compound involves interaction with various cellular targets:
- PI3K/Akt Pathway : Some studies have demonstrated that related compounds can inhibit the PI3K pathway, which is crucial for cell survival and proliferation. The inhibition of this pathway leads to increased apoptosis in cancer cells .
- MAGL Inhibition : The compound may also exhibit inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling, which has implications for pain management and anti-inflammatory effects .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activities. Compounds with similar structures have been studied for their effects on anxiety and depression models in rodents. For instance, derivatives have shown promise in reducing anxiety-like behaviors in animal models .
Case Studies and Experimental Data
In vitro studies have been conducted to assess the biological activity of related compounds. The following table summarizes key findings from recent research:
| Compound Name | IC50 (μM) | Biological Activity | Reference |
|---|---|---|---|
| Compound A | 25.72 | Anticancer (MCF) | |
| Compound B | 6.8 | MAGL Inhibition | |
| Compound C | 45.2 | Anti-inflammatory |
These studies highlight the diverse biological activities associated with compounds similar to this compound.
Q & A
Basic: What are the critical structural features of the compound, and how do they influence synthetic design?
The compound features a benzo[d][1,3]dioxole ring, a 4-(4-methoxyphenyl)piperazine moiety, and a phenyl carbamate group. The benzo[d][1,3]dioxole contributes to metabolic stability, while the piperazine ring enhances solubility and enables functionalization. The carbamate group introduces hydrogen-bonding potential, critical for biological interactions. Synthetic strategies often prioritize sequential coupling: first, forming the piperazine-ethyl backbone via nucleophilic substitution, followed by carbamate installation using phenyl chloroformate under anhydrous conditions .
Advanced: How can steric hindrance during carbamate formation be mitigated to improve synthetic yield?
Steric hindrance arises from the bulky ethyl-piperazine substituent. Optimizing reaction temperature (0–5°C) minimizes side reactions, while using DMAP (4-dimethylaminopyridine) as a catalyst accelerates carbamate coupling. Post-synthesis, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively isolates the product .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR : 1H and 13C NMR validate aromatic protons (6.5–7.5 ppm) and piperazine methylene signals (2.5–3.5 ppm).
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected m/z ~508.2) .
Advanced: How should researchers resolve contradictions in reported biological activity across assay systems?
Discrepancies may stem from assay conditions (e.g., pH, serum proteins). For receptor-binding studies:
- Standardize buffer systems (e.g., Tris-HCl, pH 7.4).
- Pre-incubate the compound with albumin to assess protein-binding effects.
- Validate results using orthogonal assays (e.g., SPR vs. radioligand binding) .
Advanced: What computational approaches predict the compound’s pharmacokinetic and target-binding properties?
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs.
- ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability, while ProTox-II screens for hepatotoxicity risks .
Basic: What stability challenges arise during storage, and how can they be addressed?
The carbamate group is hydrolytically labile. Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months .
Advanced: How to design structure-activity relationship (SAR) studies for piperazine derivatives of this compound?
- Variations : Synthesize analogs with substituted phenyl groups (e.g., 4-fluorophenyl) on the piperazine.
- Controls : Include a non-substituted piperazine analog.
- Assays : Test affinity for 5-HT1A and D2 receptors using competitive binding assays (IC50 determination) .
Basic: What purification techniques are optimal for isolating the compound post-synthesis?
- Flash Chromatography : Use silica gel with a gradient of 20–50% ethyl acetate in hexane.
- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation.
- Yield Optimization : Monitor by TLC (Rf ~0.4 in 30% ethyl acetate/hexane) .
Advanced: How can researchers validate the compound’s selectivity across related receptor subtypes?
- Panel Screening : Test against α1-adrenergic, H1 histamine, and σ receptors at 10 μM.
- Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins) to rule off-target effects.
- Data Normalization : Express binding as % inhibition relative to reference antagonists .
Basic: What are the critical steps for scaling up synthesis while maintaining reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
